molecular formula C10H12ClN3 B13881334 2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine

2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine

Katalognummer: B13881334
Molekulargewicht: 209.67 g/mol
InChI-Schlüssel: YOKCVNKRYVKRGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine is a chemical compound that belongs to the class of dihydropyrazoles This compound is characterized by the presence of a chlorophenyl group and a methyl group attached to a dihydropyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine typically involves the reaction of 2-chlorobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyrazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine: Unique due to its specific substitution pattern on the dihydropyrazole ring.

    2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-carboxamide: Similar structure but with a carboxamide group instead of an amine.

    2-(2-Chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-thiol: Contains a thiol group instead of an amine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H12ClN3

Molekulargewicht

209.67 g/mol

IUPAC-Name

2-(2-chlorophenyl)-4-methyl-3,4-dihydropyrazol-5-amine

InChI

InChI=1S/C10H12ClN3/c1-7-6-14(13-10(7)12)9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3,(H2,12,13)

InChI-Schlüssel

YOKCVNKRYVKRGP-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(N=C1N)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.